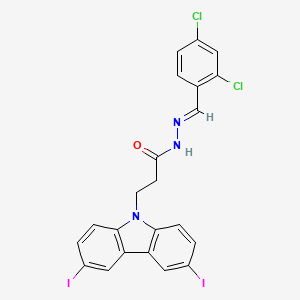
2-(Cyclopentyloxy)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(ciclopentoxi)-2-fenilacético es un compuesto orgánico caracterizado por un grupo ciclopentoxi unido a un esqueleto de ácido fenilacético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(ciclopentoxi)-2-fenilacético normalmente implica la reacción del ciclopentanol con el ácido fenilacético bajo condiciones específicas. Un método común incluye la esterificación del ácido fenilacético con ciclopentanol en presencia de un catalizador ácido fuerte, como el ácido sulfúrico, seguido de hidrólisis para producir el producto deseado.
Métodos de producción industrial
La producción industrial de ácido 2-(ciclopentoxi)-2-fenilacético puede implicar procesos de esterificación a gran escala, utilizando reactores de flujo continuo para garantizar una mezcla y velocidades de reacción eficientes. El uso de técnicas avanzadas de purificación, como la destilación y la cristalización, garantiza la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(ciclopentoxi)-2-fenilacético experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El anillo fenilo puede experimentar reacciones de sustitución aromática electrofílica, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se emplean reactivos como ácido nítrico (HNO₃) para la nitración o bromo (Br₂) para la bromación.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El ácido 2-(ciclopentoxi)-2-fenilacético tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(ciclopentoxi)-2-fenilacético implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los estudios detallados sobre sus objetivos moleculares y vías son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-fenilacético: Carece del grupo ciclopentoxi, lo que lo hace menos complejo en estructura.
Ciclopentanol: Contiene el grupo ciclopentoxi pero carece del esqueleto de ácido fenilacético.
Singularidad
El ácido 2-(ciclopentoxi)-2-fenilacético es único debido a la presencia tanto del grupo ciclopentoxi como del esqueleto de ácido fenilacético, lo que confiere propiedades químicas y físicas distintas.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-cyclopentyloxy-2-phenylacetic acid |
InChI |
InChI=1S/C13H16O3/c14-13(15)12(10-6-2-1-3-7-10)16-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15) |
Clave InChI |
MAMLQTTUXSMYPX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)
![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)

![2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide](/img/structure/B12049447.png)

![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)
![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)


![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B12049474.png)
![N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049476.png)
![N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B12049479.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)

